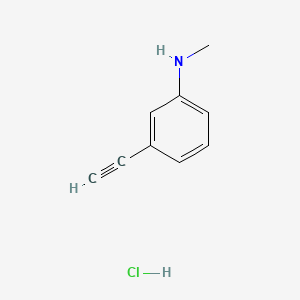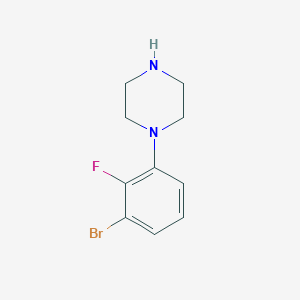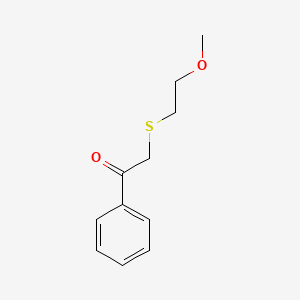![molecular formula C11H18O2S B13536913 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13536913.png)
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C11H18O2S. It is characterized by a spirocyclic structure, which includes a hexane ring fused to a three-membered ring, and a carboxylic acid functional group. The presence of an isobutylthio group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the isobutylthio group and the carboxylic acid functional group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final step usually involves the hydrolysis of an ester intermediate to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the spirocyclic ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide under radical conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated spirocyclic compounds.
Scientific Research Applications
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The isobutylthio group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Isobutylthio)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the isobutylthio group, which imparts distinct chemical reactivity and biological activity. The spirocyclic structure also contributes to its rigidity and stability, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C11H18O2S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
5-(2-methylpropylsulfanyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-8(2)5-14-11(9(12)13)6-10(7-11)3-4-10/h8H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
AUVMXOXIXBXEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1(CC2(C1)CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




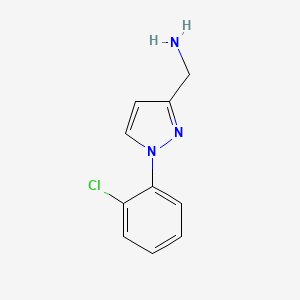


![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)

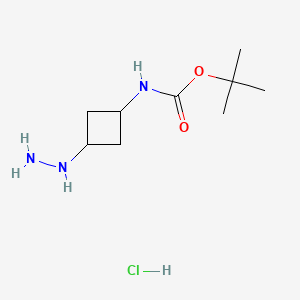
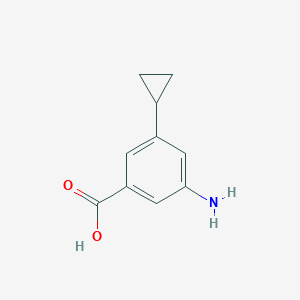

![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
